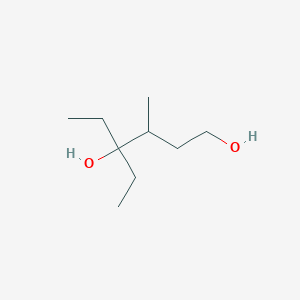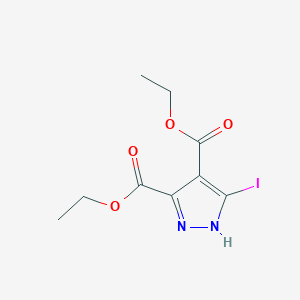
Bis(fluoren-9-yl)methylvinylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(fluoren-9-yl)methylvinylsilane: is a chemical compound with the molecular formula C29H24Si and a molecular weight of 400.6 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(fluoren-9-yl)methylvinylsilane typically involves the reaction of fluorenyl derivatives with vinylsilane precursors. One common method involves the use of boron trifluoride as a catalyst in the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . This reaction can be carried out under mild conditions, typically at room temperature, and yields highly functionalized products.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(fluoren-9-yl)methylvinylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into fluorenyl alcohols.
Substitution: The vinyl group in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Reactions with nucleophiles like and can be carried out under mild conditions.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl alcohols.
Substitution: Various substituted fluorenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(fluoren-9-yl)methylvinylsilane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
- 9,9′-(1,4-phenylene)bis(fluoren-9-ol)
- 9,9′-(ethyne-1,2-diyl)bis(fluoren-9-ol)
- 9,9′-(biphenyl-4,4′-diyl)bis(fluoren-9-ol)
Comparison: Bis(fluoren-9-yl)methylvinylsilane stands out due to its unique vinylsilane group, which imparts distinct chemical reactivity and potential for polymerization. This makes it particularly valuable in the development of advanced materials with specific optoelectronic properties. In contrast, the similar compounds listed above lack the vinylsilane group and therefore exhibit different chemical behaviors and applications.
Eigenschaften
IUPAC Name |
ethenyl-bis(9H-fluoren-9-yl)-methylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24Si/c1-3-30(2,28-24-16-8-4-12-20(24)21-13-5-9-17-25(21)28)29-26-18-10-6-14-22(26)23-15-7-11-19-27(23)29/h3-19,28-29H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPLPYODSKXZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6,7-diamino-2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B6289295.png)

